(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Overview
Description
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a synthetic organic compound that features a pyrazole and pyrazine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the tert-butyl group and other substituents onto the pyrazole ring.
Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydropyrazine derivatives.
Substitution products: Various substituted pyrazole and pyrazine derivatives.
Scientific Research Applications
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyridin-2-yl)methanol: Similar structure with a pyridine ring instead of pyrazine.
Uniqueness
The uniqueness of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol lies in its specific substitution pattern and the presence of both pyrazole and pyrazine rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[6-[(2-tert-butylpyrazol-3-yl)amino]pyrazin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(4-5-14-17)16-10-7-13-6-9(8-18)15-10/h4-7,18H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJMGNXGHLKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NC2=NC(=CN=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731118 | |
Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010086-67-5 | |
Record name | 6-[[1-(1,1-Dimethylethyl)-1H-pyrazol-5-yl]amino]-2-pyrazinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010086-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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